molecular formula C20H28O2 B1212989 Podocarpa-8,11,13-trien-3-one, 13-hydroxy-14-isopropyl-

Podocarpa-8,11,13-trien-3-one, 13-hydroxy-14-isopropyl-

Cat. No. B1212989
M. Wt: 300.4 g/mol
InChI Key: AOHUEFCBXPOOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Podocarpa-8,11,13-trien-3-one, 13-hydroxy-14-isopropyl- is a natural product found in Apis mellifera, Juniperus chinensis, and other organisms with data available.

Scientific Research Applications

Cytotoxicity and Anti-inflammatory Potential

Podocarpa-8,11,13-trien-3-one derivatives have been explored for their cytotoxicity and anti-inflammatory properties. For example, compounds derived from Aleurites moluccana, including variations of podocarpa-8,11,13-trien-3-one, were evaluated for cytotoxicity against Raji cells, with some showing moderate inhibitory activity (Liu et al., 2007). Additionally, novel podocarpa-8,11,13-triene-7- and 13-nitriles, synthesized from labdane diterpenoid manool, were screened for cytotoxicity against various cancer cell lines and for anti-inflammatory effects, showing significant inhibition of nitric oxide production (Villamizar et al., 2016).

Oxidation Studies and Chemical Reactions

The behavior of podocarpa-8,11,13-trien-3-one under different chemical conditions has been a subject of study. For instance, the influence of electron-donating aromatic substituents on the ruthenium tetroxide-catalyzed oxidation of podocarpa-8,11,13-trienes was investigated, highlighting the chemoselectivity of these reactions (Ghosh & Ghatak, 1992). Additionally, research has been conducted on the rearrangement of methyl 13-isopropyl-7-oxo-podocarpa-5,8,11,13-tetraen-15-oate using aluminum chloride, offering insights into the reaction mechanisms of podocarpa derivatives (Akita & Tahara, 1975).

Structural Analysis and Synthesis

Extensive work has been done on elucidating the structures of podocarpa derivatives and synthesizing novel compounds. For example, studies on the bark of Taiwania cryptomerioides led to the isolation of various podocarpane-type trinorditerpenes, with their structures determined through spectral analysis (Kuo et al., 2000). Synthesis efforts have also led to the creation of novel structures such as 11,14-Diacetoxy-13-(acetoxymethyl)podocarpa-8,11,13-triene, contributing to the understanding of these complex molecules (Matsumoto et al., 1982).

properties

Product Name

Podocarpa-8,11,13-trien-3-one, 13-hydroxy-14-isopropyl-

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

7-hydroxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one

InChI

InChI=1S/C20H28O2/c1-12(2)18-13-6-9-16-19(3,4)17(22)10-11-20(16,5)14(13)7-8-15(18)21/h7-8,12,16,21H,6,9-11H2,1-5H3

InChI Key

AOHUEFCBXPOOLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(CCC(=O)C3(C)C)C)O

synonyms

totarolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Podocarpa-8,11,13-trien-3-one, 13-hydroxy-14-isopropyl-
Reactant of Route 2
Podocarpa-8,11,13-trien-3-one, 13-hydroxy-14-isopropyl-
Reactant of Route 3
Podocarpa-8,11,13-trien-3-one, 13-hydroxy-14-isopropyl-
Reactant of Route 4
Podocarpa-8,11,13-trien-3-one, 13-hydroxy-14-isopropyl-
Reactant of Route 5
Podocarpa-8,11,13-trien-3-one, 13-hydroxy-14-isopropyl-
Reactant of Route 6
Podocarpa-8,11,13-trien-3-one, 13-hydroxy-14-isopropyl-

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